2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester
Overview
Description
2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester is an organic compound that features a benzoic acid methyl ester moiety linked to a toluene-4-sulfonylamino group
Mechanism of Action
Mode of Action
It is known that sulfonyl groups can act as leaving groups in nucleophilic substitution reactions . This suggests that the compound could potentially interact with its targets through a nucleophilic substitution mechanism, where the sulfonyl group is displaced by a nucleophile present in the biological system.
Biochemical Pathways
Compounds containing sulfonyl groups have been used to label fatty acids , suggesting that this compound may interact with biochemical pathways involving fatty acids.
Result of Action
Given its potential to participate in nucleophilic substitution reactions , it may induce changes in the structure and function of its target molecules, leading to downstream effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester typically involves the reaction of methyl 2-aminobenzoate with p-toluenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The sulfonylamino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester has several scientific research applications:
- Industry
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biological Activity
2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester, also known as methyl 4-(toluene-4-sulfonylamino)benzoate, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a sulfonamide group that may influence its interaction with biological targets.
- Molecular Formula : C15H15NO4S
- CAS Number : 158038-67-6
- Molecular Weight : 305.35 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains:
- Qualitative Screening :
- Quantitative Assessment :
- Antibiofilm Activity :
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes involved in bacterial cell wall synthesis or cancer cell proliferation pathways. The sulfonamide group can act as a competitive inhibitor for enzymes like dihydropteroate synthase, which is crucial for folate synthesis in bacteria.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in MDPI evaluated various sulfonamide derivatives, including this compound, confirming its activity against multiple bacterial strains. The results highlighted its potential for development into a therapeutic agent for treating bacterial infections . -
Evaluation of Toxicity :
In toxicity assessments using the Daphnia magna assay, the compound exhibited moderate toxicity levels compared to other tested compounds, suggesting a favorable safety profile for further development .
Comparative Analysis
Compound | MIC (µg/mL) | Target Bacteria | Activity Type |
---|---|---|---|
This compound | 125 | Staphylococcus aureus | Antimicrobial |
Compound A | 50 | Bacillus subtilis | Antimicrobial |
Compound B | 100 | Escherichia coli | Antimicrobial |
Properties
IUPAC Name |
methyl 2-[(4-methylphenyl)sulfonylamino]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11-7-9-12(10-8-11)21(18,19)16-14-6-4-3-5-13(14)15(17)20-2/h3-10,16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBYWOIWUKQGPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353268 | |
Record name | 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50998-74-8 | |
Record name | Methyl 2-[[(4-methylphenyl)sulfonyl]amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50998-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.